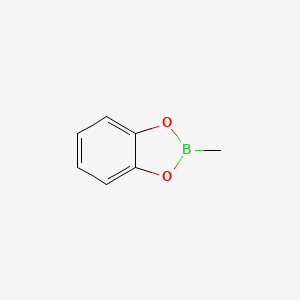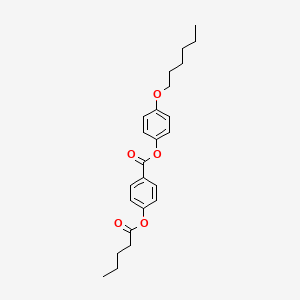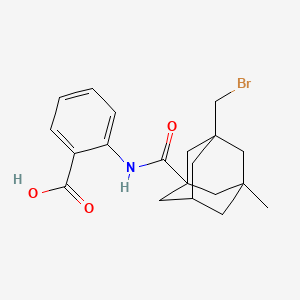
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is a complex organic compound characterized by its unique structure, which includes a bromomethyl group, a methyl group, and an adamantylcarbonyl group attached to an anthranilic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid typically involves multiple steps. One common approach is to start with the preparation of the adamantylcarbonyl intermediate, followed by the introduction of the bromomethyl group and the anthranilic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution can lead to a variety of substituted anthranilic acid derivatives.
Aplicaciones Científicas De Investigación
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, its bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The adamantylcarbonyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: A simpler analog with a similar core structure but lacking the bromomethyl and adamantylcarbonyl groups.
N-methylanthranilic acid: Contains a methyl group instead of the bromomethyl group.
N-phenylanthranilic acid: Features a phenyl group in place of the adamantylcarbonyl group.
Uniqueness
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, while the adamantylcarbonyl group enhances stability and hydrophobic interactions. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
51032-23-6 |
|---|---|
Fórmula molecular |
C20H24BrNO3 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
2-[[3-(bromomethyl)-5-methyladamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H24BrNO3/c1-18-6-13-7-19(9-18,12-21)11-20(8-13,10-18)17(25)22-15-5-3-2-4-14(15)16(23)24/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
CYVIYFFJHIHWIR-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC=C4C(=O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


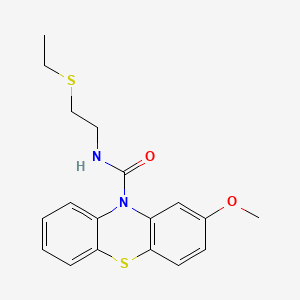
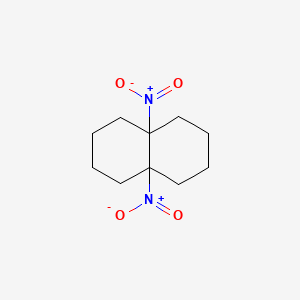
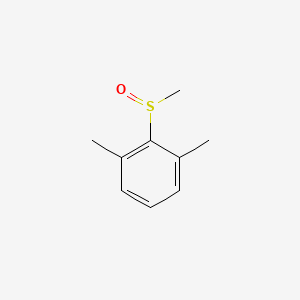
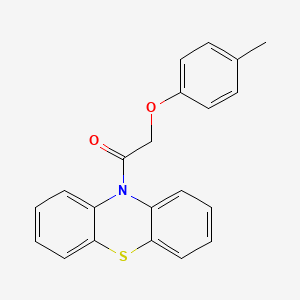
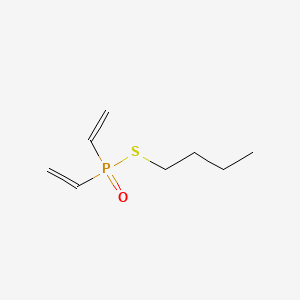
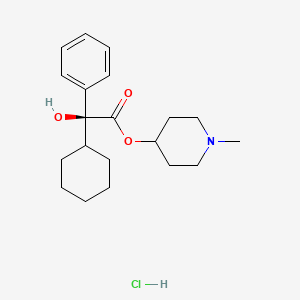
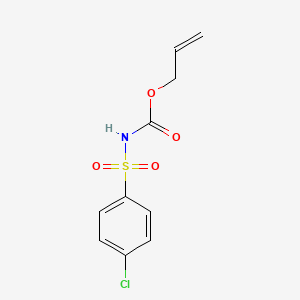
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
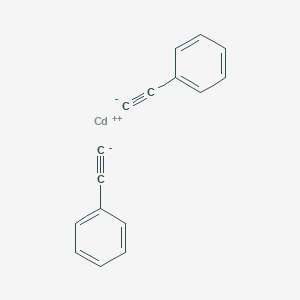

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
